

# Spectroscopic Profile of Isovanyllyl Alcohol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Hydroxy-4-methoxybenzyl alcohol

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This technical guide provides a comprehensive overview of the spectroscopic data for isovanillyl alcohol (**3-hydroxy-4-methoxybenzyl alcohol**), a key organic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data

The empirical formula for isovanillyl alcohol is C<sub>8</sub>H<sub>10</sub>O<sub>3</sub>, with a molecular weight of 154.16 g/mol .<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The <sup>1</sup>H and <sup>13</sup>C NMR data for isovanillyl alcohol are summarized below.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Isovanyllyl Alcohol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Note: Specific  $^1\text{H}$  NMR chemical shifts and coupling constants were not explicitly available in the provided search results. The data would typically be obtained from a spectral database or experimental analysis.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Isovanillyl Alcohol[1][2][3]

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	C-OH (aromatic)
Data not available in search results	C-OCH <sub>3</sub> (aromatic)
Data not available in search results	C-CH <sub>2</sub> OH (aromatic)
Data not available in search results	Aromatic CH
Data not available in search results	Aromatic CH
Data not available in search results	Aromatic CH
Data not available in search results	-CH <sub>2</sub> OH
Data not available in search results	-OCH <sub>3</sub>

Note: While the availability of  $^{13}\text{C}$  NMR data is confirmed[1][2][3], the specific peak assignments were not detailed in the search snippets. These values would be determined experimentally.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for isovanillyl alcohol are presented below.

Table 3: IR Spectroscopic Data for Isovanillyl Alcohol[1][4][5]

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3600-3200 (broad)	O-H (Alcohol & Phenol)	Stretching
3100-3000	C-H (Aromatic)	Stretching
3000-2850	C-H (Alkyl)	Stretching
1600-1450	C=C (Aromatic)	Stretching
1260-1050	C-O	Stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for Isovanillyl Alcohol[1][6]

m/z	Interpretation
154	Molecular ion [M] <sup>+</sup>
139	[M - CH <sub>3</sub> ] <sup>+</sup>
125	[M - CH <sub>2</sub> OH] <sup>+</sup>
109	Fragment
77	Phenyl fragment

Note: The fragmentation pattern is predicted based on the structure of isovanillyl alcohol and common fragmentation pathways for benzyl alcohols.

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

## NMR Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of isovanillyl alcohol.

Materials:

- Isovanillyl alcohol sample
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ )
- 5 mm NMR tubes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of isovanillyl alcohol in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
  - Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

- Typical parameters include a 30° pulse and an acquisition time of around 4 seconds for compounds up to approximately 350 Daltons.[7]
- Process and reference the spectrum similarly to the  $^1\text{H}$  spectrum.

## Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of isovanillyl alcohol to identify its functional groups.

Materials:

- Isovanyl alcohol sample (solid)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

- Background Scan: With the ATR crystal clean and unobstructed, perform a background scan to account for atmospheric absorbances.
- Sample Application: Place a small amount of the solid isovanillyl alcohol sample onto the ATR crystal using a clean spatula.
- Spectrum Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Initiate the sample scan.
- Data Processing: The resulting interferogram is converted to an IR spectrum via Fourier transform.
- Cleaning: After analysis, clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of isovanillyl alcohol using Gas Chromatography-Mass Spectrometry (GC-MS).

### Materials:

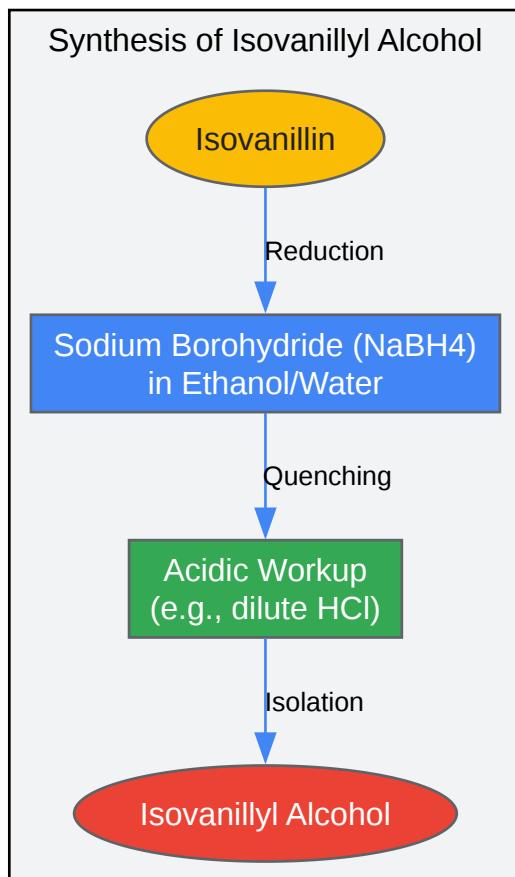
- Isovanillyl alcohol sample
- Volatile solvent (e.g., methanol, dichloromethane)
- GC-MS instrument with an electron ionization (EI) source

### Procedure:

- Sample Preparation: Prepare a dilute solution of isovanillyl alcohol in a volatile solvent.
- GC Separation:
  - Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC.
  - The sample is vaporized and separated on a capillary column based on its volatility and interaction with the stationary phase.
- MS Analysis:
  - As the isovanillyl alcohol elutes from the GC column, it enters the MS detector.
  - In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
  - The resulting ions are separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.
- Data Interpretation: The resulting mass spectrum shows the relative abundance of each fragment ion, which can be used to deduce the structure of the molecule.

## Synthetic Pathway Visualization

Isovanillyl alcohol can be synthesized via the reduction of isovanillin. This common synthetic transformation in organic chemistry provides a reliable route to the desired alcohol.



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Caption: Workflow for the synthesis of isovanillyl alcohol from isovanillin.

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